3-Aminobutanamida

Descripción general

Descripción

3-Aminobutanamide, also known as GABAMIDE, is a derivative of the amino acid glutamine and is enriched with deuterium in its synthesized form. It is a polyfunctional compound that can be used for the synthesis of complex molecules, including heterocyclic compounds with potential antimicrobial properties . As a building block in medicinal chemistry, it provides a unique three-dimensional structure with a high degree of functionality, making it invaluable for the synthesis of peptidomimetic drugs and as an integral component in hit-to-lead and lead optimization campaigns .

Synthesis Analysis

The synthesis of 3-Aminobutanamide involves the reduction of 6-carboxy-3(2H)-pyridazinone with deuterium gas to yield racemic glutamine, which is then converted to L-Glutamine and subsequently to 4-Aminobutanamide-2,3,4-2H3 . Another method utilizes γ-aminobutyric acid as a starting material, which undergoes acylation and treatment with ammonia solution to produce γ-aminobutanamide. This method has been investigated for its suitability for industrial production due to its simplicity and the potential for higher yields .

Molecular Structure Analysis

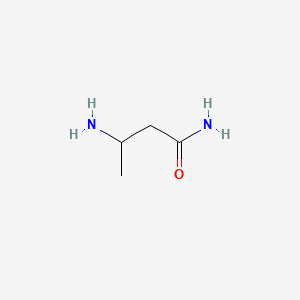

The molecular structure of 3-Aminobutanamide consists of an amine group and a carboxyl group attached to a chiral central core, which may include one or two diverse side chains. This structure is significant in medicinal chemistry as it allows for a high degree of functionalization and the creation of molecules with specific three-dimensional orientations .

Chemical Reactions Analysis

3-Aminobutanamide can be used to synthesize heterocyclic compounds, such as oxa(thia)zolidines, which are formed from the reaction of 3-benzylamino-4-hydroxy-N-benzylbutanamide with thionyl chloride in the presence of triethylamine. Additionally, alkylation reactions can lead to the formation of dialkylamino derivatives of 3-Aminobutanamide, which have been studied for their antimicrobial properties .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-Aminobutanamide are not detailed in the provided papers, its role as a polyfunctional derivative of γ-hydroxybutyric acid suggests that it may possess properties conducive to lactonization within the organism, leading to biological effects. The presence of deuterium within the molecule also indicates altered physical properties, such as a higher molecular weight and potentially different reaction kinetics compared to non-deuterated forms .

Aplicaciones Científicas De Investigación

Síntesis Química

La 3-Aminobutanamida es un compuesto químico con el Número CAS: 54758-65-5 . Se utiliza a menudo en la síntesis química debido a su estructura y propiedades únicas. Está disponible en forma de polvo y tiene un punto de fusión de 143-144 grados Celsius .

Modificación Estructural de Productos Naturales

Los aminoácidos, incluida la this compound, se utilizan a menudo en la modificación estructural de productos naturales . Se espera que la introducción de aminoácidos en productos naturales mejore el rendimiento de estos productos y minimice sus efectos adversos .

Síntesis de Medicamentos

Las estructuras de los aminoácidos, incluida la this compound, son simples y diversas, y sus actividades farmacológicas son extensas. Estas características se emplean comúnmente en la síntesis de medicamentos .

Actividad Antitumoral

Se ha encontrado que los aminoácidos, incluida la this compound, tienen efectos antitumorales . Esto los hace valiosos en el desarrollo de nuevos tratamientos contra el cáncer.

Actividad Anti-VIH

Se ha encontrado que algunos aminoácidos tienen efectos anti-VIH . Si bien no se especifica si la this compound tiene esta propiedad, es posible que se pueda utilizar en esta capacidad dada su similitud estructural con otros aminoácidos.

Tratamiento de Enfermedades Hepáticas Crónicas

Los aminoácidos se utilizan para curar enfermedades hepáticas crónicas . Dada la amplia gama de actividades farmacológicas de los aminoácidos, la this compound podría utilizarse potencialmente en este campo.

Direcciones Futuras

Propiedades

IUPAC Name |

3-aminobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVXVVYHNZUDSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448667 | |

| Record name | 3-aminobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5959-32-0 | |

| Record name | 3-Aminobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5959-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-aminobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was 3-aminobutanamide chosen as a model compound for this study on peptide folding?

A1: 3-Aminobutanamide serves as a simplified representation of a peptide backbone unit. Its conformational flexibility and presence of both amine and amide groups make it suitable for studying the energetics associated with rotations around bonds in peptides, crucial for understanding peptide folding.

Q2: How did the researchers improve the accuracy of the OPLS-AA force field for simulating the β-heptapeptide folding using 3-aminobutanamide?

A2: The researchers used high-level quantum mechanical calculations (HF/6-31G, B3LYP/6-31G, and B3LYP/6-311+G*) to determine the conformational energetics of 3-aminobutanamide in a vacuum []. This data was then utilized to refine the torsional parameters within the OPLS-AA force field. By improving the accuracy of these parameters, which govern rotations around bonds, the researchers aimed for a more realistic simulation of the β-heptapeptide's folding process.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

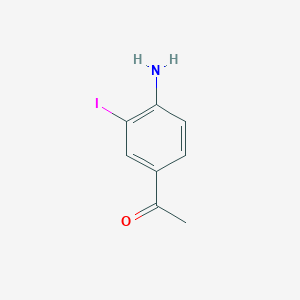

![5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1278290.png)